tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate
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Overview
Description
tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate: is a chemical compound with the molecular formula C14H14ClFN2O2 and a molecular weight of 296.72 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-7-fluoroquinazoline.
Acetylation: The 2-chloro-7-fluoroquinazoline is then acetylated using tert-butyl acetate in the presence of a suitable catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize waste. The process includes:
Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors are used.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted quinazolines.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Hydrolysis: Formation of 2-chloro-7-fluoroquinazoline-4-acetic acid.
Scientific Research Applications
tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Biology: Used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-fluoroquinazoline-4-acetic acid
- tert-Butyl 2-Chloroquinazoline-4-acetate
- tert-Butyl 2-Fluoroquinazoline-4-acetate
Uniqueness
tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinazoline ring enhances its reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C14H14ClFN2O2 |
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Molecular Weight |
296.72 g/mol |
IUPAC Name |
tert-butyl 2-(2-chloro-7-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-12(19)7-11-9-5-4-8(16)6-10(9)17-13(15)18-11/h4-6H,7H2,1-3H3 |
InChI Key |
BIZJXTJFSPZKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=NC2=C1C=CC(=C2)F)Cl |
Origin of Product |
United States |
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